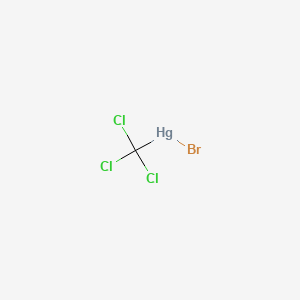![molecular formula C13H16N4O5 B14714089 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide CAS No. 17596-49-5](/img/structure/B14714089.png)
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions, and a piperidin-1-ylmethyl group attached to the nitrogen atom of the amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the piperidin-1-ylmethyl group. One common synthetic route includes:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The nitrated benzamide is then reacted with piperidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and automated systems for the amidation step to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be 3,5-diamino-N-[(piperidin-1-yl)methyl]benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
科学的研究の応用
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s nitro groups can be used to introduce functionality into polymers or other materials, enhancing their properties.
Biological Studies: It can serve as a probe to study the interactions of nitroaromatic compounds with biological systems.
作用機序
The mechanism of action of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, where the nitro groups could participate in redox reactions or form hydrogen bonds with active site residues. The piperidin-1-ylmethyl group could enhance binding affinity through hydrophobic interactions or by fitting into a specific pocket of the target protein.
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzamide: Lacks the piperidin-1-ylmethyl group, making it less hydrophobic and potentially less bioavailable.
N-[(Piperidin-1-yl)methyl]benzamide: Lacks the nitro groups, which reduces its potential for redox activity and interactions with certain biological targets.
Uniqueness
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is unique due to the combination of nitro groups and the piperidin-1-ylmethyl group, which together confer distinct chemical and biological properties. The nitro groups provide sites for redox reactions and potential interactions with biological targets, while the piperidin-1-ylmethyl group enhances hydrophobicity and binding affinity.
特性
CAS番号 |
17596-49-5 |
|---|---|
分子式 |
C13H16N4O5 |
分子量 |
308.29 g/mol |
IUPAC名 |
3,5-dinitro-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16N4O5/c18-13(14-9-15-4-2-1-3-5-15)10-6-11(16(19)20)8-12(7-10)17(21)22/h6-8H,1-5,9H2,(H,14,18) |
InChIキー |
URUNQBMFACBETH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


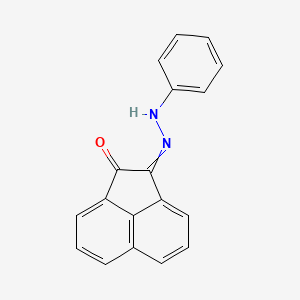
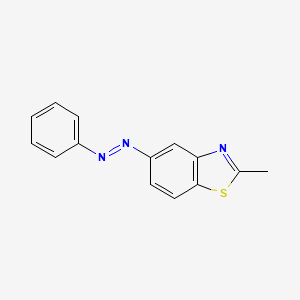
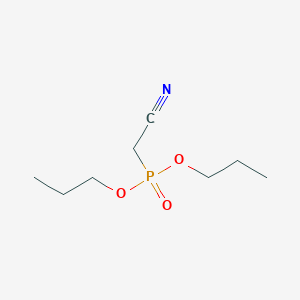
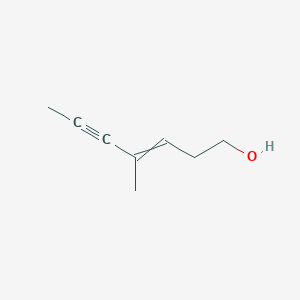
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
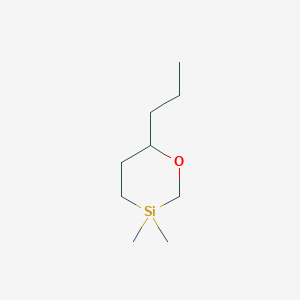
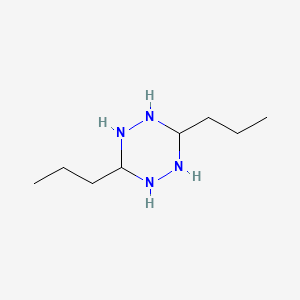

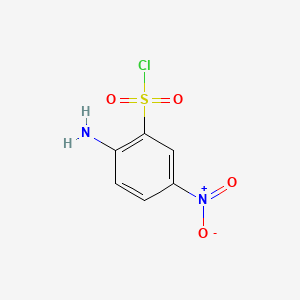

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)


